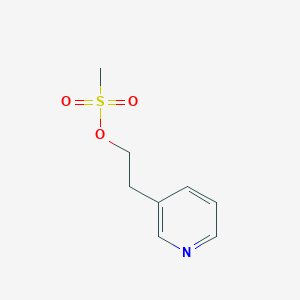

3-Pyridineethanol, 3-methanesulfonate

Description

The study of 3-Pyridineethanol (B121831), 3-methanesulfonate is best understood through the lens of its parent structures. The pyridine (B92270) ring provides a key structural motif found in a vast array of biologically active compounds, while the methanesulfonate (B1217627) group serves as an excellent leaving group, facilitating a variety of chemical transformations.

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a cornerstone of modern medicinal chemistry and organic synthesis. nih.gov Its derivatives are integral to a wide range of pharmaceuticals, agrochemicals, and functional materials. The nitrogen atom in the pyridine ring imparts unique electronic properties and allows for hydrogen bonding, which is crucial for biological interactions. nih.gov

The versatility of the pyridine scaffold has led to its incorporation into numerous drugs with diverse therapeutic applications. Recent research continues to explore novel synthetic methodologies to access functionalized pyridine derivatives for the development of new therapeutic agents, including those with antibacterial properties. nih.gov The inherent reactivity and stability of the pyridine ring make it an attractive starting point for the construction of complex molecular architectures.

| Property | Value |

|---|---|

| CAS Number | 6293-56-7 cymitquimica.com |

| Molecular Formula | C7H9NO cymitquimica.com |

| Molecular Weight | 123.15 g/mol chemicalbook.com |

| Appearance | Colorless to pale yellow liquid cymitquimica.com |

| Solubility | Soluble in water and organic solvents cymitquimica.com |

Methanesulfonate esters, commonly known as mesylates, are widely employed in organic synthesis as highly effective leaving groups in nucleophilic substitution and elimination reactions. The methanesulfonyl group (CH₃SO₂-) is a strong electron-withdrawing group, which makes the corresponding anion a very stable and weak base. This stability is the key to its excellent leaving group ability.

The conversion of an alcohol to a methanesulfonate is a common strategy to activate the hydroxyl group for subsequent reactions. This transformation is typically achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534). The resulting mesylate is then susceptible to attack by a wide range of nucleophiles, allowing for the introduction of various functional groups. This reactivity makes methanesulfonate esters invaluable intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

| Property | Value |

|---|---|

| CAS Number | 121688-28-6 guidechem.com |

| Molecular Formula | C8H11NO3S scbt.com |

| Molecular Weight | 201.24 g/mol scbt.com |

While specific academic studies focusing solely on this compound are not prominent, its potential research applications can be inferred from its structure. The primary research direction for this compound is likely as a key intermediate in the synthesis of novel pyridine-containing compounds.

Synthesis of Pharmaceutical Intermediates: Given the prevalence of the pyridine motif in pharmaceuticals, this compound is a logical precursor for the synthesis of various drug candidates. mallakchemicals.comq100lifesciences.com The methanesulfonate group can be displaced by a variety of nucleophiles to introduce different functionalities onto the ethylpyridine backbone. This could include the introduction of amines, azides, thiols, and other groups to build more complex molecules with potential biological activity. nbinno.com

Development of Heterocyclic Compounds: The reactivity of the methanesulfonate group makes it a useful tool for the construction of new heterocyclic systems. mdpi.com Intramolecular cyclization reactions, where a nucleophilic group elsewhere in the molecule displaces the mesylate, could lead to the formation of novel fused or spirocyclic pyridine derivatives.

Materials Science Applications: Pyridine derivatives are also utilized in the development of functional materials, such as polymers and ligands for metal complexes. This compound could serve as a monomer or a precursor to monomers for polymerization reactions, or as a building block for the synthesis of ligands with specific electronic and steric properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11NO3S |

|---|---|

Molecular Weight |

201.25 g/mol |

IUPAC Name |

2-pyridin-3-ylethyl methanesulfonate |

InChI |

InChI=1S/C8H11NO3S/c1-13(10,11)12-6-4-8-3-2-5-9-7-8/h2-3,5,7H,4,6H2,1H3 |

InChI Key |

YCCSZPAKMFCLRP-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OCCC1=CN=CC=C1 |

Origin of Product |

United States |

Synthetic Strategies and Methodological Innovations for 3 Pyridineethanol, 3 Methanesulfonate

Elaboration of Esterification Techniques for the Formation of 3-Pyridineethanol (B121831), 3-methanesulfonate

The core transformation in the synthesis of 3-Pyridineethanol, 3-methanesulfonate is the esterification of the hydroxyl group of 3-Pyridineethanol with a methanesulfonyl source. This reaction, commonly referred to as mesylation, is a well-established method for converting alcohols into better leaving groups for subsequent nucleophilic substitution reactions.

Optimization of Reaction Conditions and Reagent Systems

The efficiency of the mesylation of 3-Pyridineethanol is highly dependent on the selection of reagents and the optimization of reaction parameters. The most common approach involves the use of methanesulfonyl chloride (MsCl) in the presence of a base to neutralize the hydrochloric acid byproduct.

A general and widely applicable procedure for the mesylation of alcohols involves dissolving the alcohol in a suitable solvent, such as dichloromethane (B109758) (DCM), and adding a tertiary amine base, followed by the dropwise addition of methanesulfonyl chloride at a reduced temperature. mdma.ch A typical protocol for a related substrate, (R)-(3-(6-Morpholinopyridin-3-yl)-2-Oxooxazolidin-5-yl)methanol, involves the use of triethylamine (B128534) as the base and methanesulfonyl chloride in anhydrous dichloromethane at 0°C, followed by stirring at ambient temperature. nih.gov This methodology can be adapted for the synthesis of this compound.

Key parameters for optimization include:

Solvent: Dichloromethane is a common choice due to its inertness and ability to dissolve both the starting material and reagents.

Base: Triethylamine is frequently used to scavenge the HCl generated during the reaction. Other tertiary amines can also be employed.

Temperature: The reaction is typically initiated at a low temperature (e.g., 0°C) to control the exothermic nature of the reaction and then allowed to warm to room temperature to ensure completion.

Stoichiometry: A slight excess of both the base and methanesulfonyl chloride is often used to drive the reaction to completion.

An interactive data table summarizing typical reaction conditions is provided below:

| Parameter | Condition | Rationale |

| Solvent | Dichloromethane (DCM) | Inert, good solubility for reactants |

| Mesylating Agent | Methanesulfonyl Chloride (MsCl) | Readily available and reactive |

| Base | Triethylamine (TEA) | Neutralizes HCl byproduct |

| Temperature | 0°C to room temperature | Controls exothermicity, ensures completion |

| Stoichiometry | 1.5-2.0 eq. of Base, 1.1-1.5 eq. of MsCl | Drives reaction to completion |

Investigation of Process Efficiency and Yield Optimization

The yield of this compound is contingent upon the successful synthesis of its precursor, 3-Pyridineethanol, and the efficiency of the subsequent esterification step. A patented method for the production of 3-pyridineethanol from 3-methylpyridine (B133936) and an aldehyde in the presence of a tertiary amine and water reports high selectivity and yield, with one example achieving a 91% yield. google.com

For the mesylation step, yields are generally high for primary alcohols under the optimized conditions described above. For instance, the mesylation of (R)-(3-(6-Morpholinopyridin-3-yl)-2-Oxooxazolidin-5-yl)methanol proceeded with high efficiency. nih.gov By carefully controlling the reaction parameters and purification methods, such as extraction and chromatography, high purity and yield of the final product can be achieved.

Development of Convergent and Divergent Synthetic Routes

The synthesis of this compound is typically approached via a linear sequence involving the preparation of 3-Pyridineethanol followed by its esterification.

A convergent approach is less common for this specific molecule but could theoretically involve the synthesis of a pyridine (B92270) ring already bearing a 2-(methylsulfonyloxy)ethyl side chain. However, the more straightforward linear synthesis is generally preferred.

A divergent approach is highly relevant, as this compound is primarily synthesized as an intermediate for further chemical transformations. The methanesulfonate (B1217627) group is an excellent leaving group, making the compound a versatile precursor for introducing various nucleophiles at the ethyl side chain.

Scalable Synthesis Protocols for Research and Industrial Applications

For the scalable synthesis of this compound, the efficiency and cost-effectiveness of each step are crucial. The synthesis of the precursor, 3-Pyridineethanol, has been demonstrated on a multi-gram scale. A Japanese patent describes a process where 930 g of 3-methylpyridine was reacted to produce 146 g of 3-pyridineethanol, demonstrating the feasibility of large-scale production. google.com

The subsequent mesylation step is also amenable to scale-up. The use of common and relatively inexpensive reagents like methanesulfonyl chloride and triethylamine, along with a widely used solvent like dichloromethane, makes the process industrially viable. For large-scale operations, careful control of temperature during the addition of methanesulfonyl chloride is critical to manage the exothermicity of the reaction. Work-up procedures would typically involve aqueous washes to remove the triethylamine hydrochloride salt and any excess reagents, followed by distillation or crystallization to isolate the final product.

The development of robust and scalable protocols is essential for ensuring a consistent supply of this compound for its use in research and as a key building block in the synthesis of more complex molecules.

Mechanistic Investigations and Transformative Reactions of 3 Pyridineethanol, 3 Methanesulfonate

Nucleophilic Substitution Reactions Involving the Methanesulfonate (B1217627) Leaving Group

The carbon-oxygen bond in the methanesulfonate group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. The mesylate anion is a very weak base, making it an excellent leaving group and facilitating nucleophilic substitution reactions. organic-chemistry.orgmasterorganicchemistry.com These reactions typically proceed via an SN2 mechanism. wikipedia.org

The SN2 reaction is characterized by a concerted mechanism in which the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). organic-chemistry.orgmasterorganicchemistry.com This process occurs through a trigonal bipyramidal transition state and results in the inversion of the stereochemical configuration at the carbon center. masterorganicchemistry.com

While specific stereochemical studies on the reaction of 3-Pyridineethanol (B121831), 3-methanesulfonate with Grignard reagents are not extensively detailed in the reviewed literature, the general mechanism of Grignard reagents acting as carbon-based nucleophiles is well-established. masterorganicchemistry.com Grignard reagents (R-Mg-X) are potent nucleophiles that can attack electrophilic carbon centers. masterorganicchemistry.com In reactions with substrates bearing good leaving groups, they can participate in SN2-type reactions. For 3-Pyridineethanol, 3-methanesulfonate, the expected reaction with a Grignard reagent would involve the nucleophilic attack of the R-group from the Grignard reagent on the carbon bearing the mesylate, leading to the formation of a new carbon-carbon bond and displacement of the methanesulfonate group. Based on the principles of the SN2 mechanism, this reaction would be expected to proceed with an inversion of configuration at the reaction center.

It is important to note that Grignard reagents are also strong bases, which can lead to competing elimination reactions, a factor that complicates their use in simple SN2 substitutions with sterically hindered substrates. masterorganicchemistry.com

The methanesulfonate group in this compound can be readily displaced by a wide range of nucleophiles. This reactivity makes it a versatile precursor for introducing various functional groups onto the 3-(2-ethyl)pyridine scaffold. Common nucleophiles include halide ions (e.g., Cl⁻, Br⁻, I⁻) and the azide (B81097) ion (N₃⁻). These reactions are typically conducted in polar aprotic solvents like DMF or DMSO to favor the SN2 pathway. wikipedia.org

The reaction with sodium azide, for instance, provides a convenient route to 3-(2-azidoethyl)pyridine. The azide functionality can then be further transformed, most notably through reduction to a primary amine or by participating in cycloaddition reactions.

The following table summarizes the SN2 reactions of this compound with representative nucleophiles.

| Nucleophile (Source) | Product | Reaction Type | Typical Solvent |

|---|---|---|---|

| Chloride (e.g., LiCl, SOCl₂) | 3-(2-Chloroethyl)pyridine | SN2 | DMF, Chloroform |

| Azide (e.g., NaN₃) | 3-(2-Azidoethyl)pyridine | SN2 | DMF, DMSO |

| Bromide (e.g., NaBr) | 3-(2-Bromoethyl)pyridine | SN2 | Acetone, DMF |

| Iodide (e.g., NaI) | 3-(2-Iodoethyl)pyridine | SN2 (Finkelstein reaction) | Acetone |

Elimination Reactions: Characterization of Byproduct Formation and Selectivity Control

Elimination reactions, primarily following an E2 mechanism, are significant competing pathways to SN2 reactions, particularly when using strong, sterically hindered bases or at elevated temperatures. nih.gov In the case of this compound, the presence of protons on the carbon adjacent to the mesylate-bearing carbon allows for base-induced elimination to form 3-vinylpyridine (B15099).

The methanesulfonate is a powerful leaving group, which facilitates elimination. researchgate.net The formation of alkene byproducts is a known complication during the mesylation of alcohols, especially when using tertiary amine bases like triethylamine (B128534), which can promote the elimination of the newly formed mesylate. researchgate.net Control over the SN2 versus E2 pathways depends on several factors:

Nucleophile/Base Strength: Strong, non-nucleophilic bases favor E2, while good nucleophiles that are weak bases favor SN2.

Steric Hindrance: Increased steric bulk in the nucleophile favors elimination.

Temperature: Higher temperatures generally favor elimination over substitution.

For this compound, the use of a strong base would likely lead to the formation of 3-vinylpyridine as a major byproduct. Detailed studies characterizing the full range of byproducts and optimizing selectivity for this specific substrate are not widely available in the surveyed literature.

Oxidative and Reductive Transformations of the Pyridine (B92270) and Ethyl Moieties

While the methanesulfonate group is the most reactive site for nucleophilic attack, the pyridine ring and the ethyl group can also undergo oxidative and reductive transformations. However, applying these reactions to this compound is challenging, as the reaction conditions required may also promote the elimination or substitution of the highly reactive mesylate group.

Reductive Transformations: The pyridine ring is aromatic and generally resistant to reduction, but it can be hydrogenated under specific catalytic conditions or reduced using dissolving metal reductions or hydride reagents. clockss.org

Catalytic Hydrogenation: Using catalysts like platinum, palladium, or rhodium, the pyridine ring can be fully reduced to a piperidine (B6355638) ring. acs.org This often requires high pressures and temperatures.

Chemical Reduction: Reagents like sodium in boiling ethanol (B145695) (Ladenburg reduction) or samarium diiodide in the presence of water can reduce pyridine to piperidine. clockss.org Milder reductions can yield dihydropyridine (B1217469) derivatives. nih.gov

Applying these methods to this compound would likely result in a mixture of products, including the desired reduced pyridine ring alongside products resulting from the hydrogenolysis or reduction of the mesylate group.

Oxidative Transformations: The pyridine ring is relatively electron-deficient and generally resistant to oxidation. However, the alkyl side chains can be oxidized.

Side-Chain Oxidation: Strong oxidizing agents can oxidize alkyl groups on the pyridine ring. For example, the vapor-phase oxidation of 2-methyl-5-ethylpyridine has been studied, showing transformation at the alkyl substituents. ect-journal.kz

Pyridine N-Oxide Formation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using peroxy acids. Pyridine N-oxides exhibit different reactivity compared to the parent pyridine. researchgate.net

Oxidative Aromatization: In related systems, 1,4-dihydropyridines are readily oxidized to the corresponding pyridine derivatives using a variety of oxidizing agents, including nitric acid or even air. wum.edu.pkjcbsc.org

Applications of 3 Pyridineethanol, 3 Methanesulfonate in Advanced Chemical Synthesis

Utilization as a Key Intermediate in the Synthesis of Complex Heterocyclic Systems

3-Pyridineethanol (B121831), 3-methanesulfonate, is a pyridine (B92270) derivative activated at the ethyl side chain by a methanesulfonyl group. The methanesulfonate (B1217627) (mesylate) moiety is an excellent leaving group, rendering the terminal carbon of the ethyl group highly susceptible to nucleophilic attack. This reactivity profile makes it a versatile intermediate in the construction of more complex molecular architectures, particularly heterocyclic systems where the pyridine ring can be incorporated as a key structural or functional element.

Precursor Role in Azabicyclic Compound Synthesis

Azabicyclic compounds, which contain a nitrogen atom at a bridgehead position, are prevalent scaffolds in many biologically active natural products and synthetic pharmaceuticals. The synthesis of such structures often relies on intramolecular cyclization reactions. 3-Pyridineethanol, 3-methanesulfonate is a potential precursor for certain azabicyclic systems, such as indolizidine and quinuclidine (B89598) derivatives, which are of significant interest in medicinal chemistry.

The general strategy would involve an initial reaction to introduce a nucleophilic center that can subsequently displace the mesylate group in an intramolecular fashion. For instance, the pyridine nitrogen itself, or a substituent introduced onto the pyridine ring, could act as the internal nucleophile to form a new ring, leading to the azabicyclic core. While specific examples detailing the use of this compound in the synthesis of azabicyclic compounds are not extensively documented in publicly available research, the chemical principles support its potential in this area. For example, the synthesis of 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane has been achieved through various routes, and a synthetic strategy involving an intramolecular cyclization of a suitably functionalized pyridine derivative is a plausible approach where this compound could serve as a starting material. nih.govacs.orgacs.org

Contribution to the Formation of Bioactive Scaffolds (e.g., β-Lactamase Inhibitor Precursors)

Bioactive scaffolds form the core structure of a drug molecule and are responsible for its biological activity. The development of new and effective therapeutic agents often involves the synthesis of novel scaffolds or the modification of existing ones. The pyridine moiety is a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and other intermolecular interactions with biological targets.

β-Lactamase inhibitors are a critical class of drugs used in combination with β-lactam antibiotics to combat bacterial resistance. The design of novel β-lactamase inhibitors is an active area of research. rsc.orgnih.govnih.govresearchgate.net While there is no direct evidence in the scientific literature of this compound being used as a precursor for β-lactamase inhibitors, its structure suggests a potential role. The pyridylethyl moiety could be incorporated as a side chain in a β-lactamase inhibitor, where the pyridine ring could interact with the enzyme's active site. The reactive mesylate group would allow for the facile attachment of this side chain to a core scaffold of a potential inhibitor.

Derivatization Strategies for Novel Compound Generation

Derivatization is a key process in drug discovery and development, allowing for the fine-tuning of a molecule's properties, such as its potency, selectivity, and pharmacokinetic profile. The methanesulfonate group in this compound is a versatile handle for a wide range of derivatization reactions.

The primary derivatization strategy involves the nucleophilic substitution of the mesylate group. A diverse array of nucleophiles can be employed to introduce new functional groups and build molecular complexity. For example, reaction with amines would lead to the corresponding aminoethylpyridine derivatives, while reaction with thiols would yield thioethers. Carbon nucleophiles, such as enolates or organometallic reagents, could be used to form new carbon-carbon bonds. These derivatization reactions provide access to a library of novel compounds with the 3-pyridylethyl core structure, which can then be screened for various biological activities. The general utility of methanesulfonates in derivatization is well-established in organic synthesis. mdpi.comgoogle.com

Role in the Development of New Synthetic Methodologies and Reagents

The development of new synthetic methodologies is crucial for advancing the field of organic chemistry and enabling the efficient synthesis of complex molecules. While this compound is not widely recognized as a standalone reagent for developing new synthetic methods, its properties as a reactive intermediate could be exploited in this context.

For instance, its reaction with various nucleophiles under different catalytic conditions could be studied to develop new protocols for carbon-nitrogen, carbon-oxygen, or carbon-sulfur bond formation. The presence of the pyridine ring could also influence the reactivity and selectivity of these transformations, potentially leading to novel synthetic strategies. The use of pyridine-containing compounds in catalysis and synthesis is a broad area of research.

Potential Applications as a Monomer or Building Block in Polymer Science (if supported by specific research findings)

Pyridine-containing polymers are of interest due to their unique properties, including their ability to coordinate with metal ions, act as catalysts, and exhibit interesting electronic and optical properties. mdpi.com The synthesis of such polymers often involves the polymerization of vinylpyridine or other pyridine-containing monomers.

There is no specific research indicating that this compound has been used as a monomer in polymer science. However, its structure suggests some hypothetical possibilities. For example, it could potentially be used as an initiator for cationic polymerization, where the departure of the methanesulfonate group would generate a carbocation capable of initiating the polymerization of a suitable monomer. uni-bayreuth.dedtic.miluni-bayreuth.deresearchgate.netrsc.orgresearchgate.net Alternatively, if converted to a derivative with a polymerizable group, such as a vinyl or acrylic moiety, it could be incorporated as a monomer into a polymer chain. These potential applications remain speculative in the absence of direct research findings.

Computational and Theoretical Chemistry Studies on 3 Pyridineethanol, 3 Methanesulfonate

Quantum Mechanical Investigations of Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. researchgate.net These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and indicates its nucleophilicity. The LUMO energy relates to the electron affinity and suggests its electrophilicity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity; a smaller gap implies higher reactivity. researchgate.netnih.gov For 3-Pyridineethanol (B121831), 3-methanesulfonate, the pyridine (B92270) nitrogen and sulfonate oxygens would be expected to contribute significantly to the HOMO, while the LUMO would likely be distributed over the pyridine ring and the sulfonate group.

Table 1: Illustrative Frontier Orbital Properties for 3-Pyridineethanol, 3-methanesulfonate Calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. (Note: These are representative values for demonstrating the methodology, not from a specific study on this compound.)

| Parameter | Value (eV) | Implication for Reactivity |

|---|---|---|

| EHOMO | -7.25 | Indicates electron-donating capability (nucleophilic sites). |

| ELUMO | -0.89 | Indicates electron-accepting capability (electrophilic sites). |

| Energy Gap (ΔE) | 6.36 | A larger gap suggests high kinetic stability. |

The distribution of electrons within a molecule governs its electrostatic interactions. A Molecular Electrostatic Potential (MEP) map visualizes the charge landscape on the molecule's electron density surface. researchgate.net

For this compound, an MEP map would reveal:

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites prone to electrophilic attack. These would be concentrated around the electronegative pyridine nitrogen atom and the oxygen atoms of the methanesulfonate (B1217627) group.

Positive Potential (Blue): Regions of low electron density or electron deficiency, indicating sites for nucleophilic attack. These would be found around the hydrogen atoms and the carbon atom attached to the sulfonate group.

This analysis provides a clear, visual guide to the molecule's reactive sites. researchgate.net A Natural Bond Orbital (NBO) analysis can further quantify this by calculating the partial charges on each atom.

Table 2: Representative NBO Charges on Key Atoms (Note: These values are illustrative examples based on the expected electronic effects.)

| Atom | Representative Charge (a.u.) |

|---|---|

| N (Pyridine) | -0.55 |

| S (Sulfonate) | +1.10 |

| O (Sulfonate, double bond) | -0.65 |

| O (Ester link) | -0.48 |

| C (adjacent to ester O) | +0.25 |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum mechanics describes the static electronic structure, Molecular Dynamics (MD) simulations model the atom-by-atom movement over time. youtube.com This allows for the exploration of a molecule's conformational flexibility and its interactions with its environment, such as a solvent.

An MD simulation of this compound would involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces between all atoms using a classical force field. The simulation would track the trajectory of each atom over nanoseconds or microseconds.

Key insights from such a simulation would include:

Conformational Preferences: Identifying the most stable three-dimensional shapes (conformers) of the molecule and the energy barriers between them.

Solvent Structuring: Analyzing how solvent molecules (e.g., water) arrange themselves around different parts of the molecule, such as forming hydrogen bonds with the pyridine nitrogen or sulfonate oxygens.

Flexibility: Quantifying the movement of different parts of the molecule, revealing which regions are rigid and which are flexible.

In-Silico Modeling of Reaction Pathways and Transition States

Computational chemistry can model the entire course of a chemical reaction, providing a level of detail that is often impossible to observe experimentally. chemrxiv.org This is particularly useful for studying reaction mechanisms, such as the formation or substitution of the methanesulfonate group, which is an excellent leaving group in nucleophilic substitution reactions.

To model a reaction pathway, researchers first identify the structures of the reactants and products. Computational algorithms are then used to find the lowest-energy path connecting them. The highest point on this path is the transition state, a short-lived, high-energy structure that the molecules must pass through for the reaction to occur. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Studies on the formation of simple methanesulfonate esters confirm that such reactions proceed via nucleophilic attack on a protonated alcohol, a pathway that could be precisely modeled for this compound. pqri.orgenovatia.comresearchgate.net

Quantitative Structure-Reactivity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate a molecule's chemical structure with a specific property, such as its reactivity or biological activity. researchgate.net Although no specific QSAR models for this compound exist, the methodology is well-established for pyridine derivatives. nih.govnih.gov

Developing a QSAR model would involve:

Dataset Assembly: Compiling a list of pyridine-containing molecules with experimentally measured reactivity data.

Descriptor Calculation: Using computational software to calculate a wide range of molecular descriptors for each molecule. These can include electronic properties (HOMO/LUMO energies, dipole moment), steric properties (molecular volume), and lipophilicity (logP).

Model Building: Applying statistical methods, such as multiple linear regression, to create an equation that links the descriptors to the observed reactivity.

An example of a hypothetical QSAR equation might look like: Reactivity = (0.25 * LogP) - (0.15 * E_LUMO) + (0.05 * Molecular_Volume) + 1.5

Such a model, once validated, could be used to predict the reactivity of new, unsynthesized pyridine derivatives.

Advanced Analytical Methodologies for Research and Characterization of 3 Pyridineethanol, 3 Methanesulfonate

High-Resolution Spectroscopic Techniques for Structural Elucidation Beyond Basic Identification

High-resolution spectroscopic methods are indispensable for unequivocally determining the complex structure of 3-Pyridineethanol (B121831), 3-methanesulfonate. These techniques provide a detailed map of the atomic connectivity and the nature of the chemical bonds within the molecule.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of hydrogen and carbon atoms, multi-dimensional NMR experiments are necessary for a complete and unambiguous structural assignment of 3-Pyridineethanol, 3-methanesulfonate.

Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings, revealing which hydrogen atoms are adjacent to one another in the molecule. This is particularly useful for assigning the protons on the pyridine (B92270) ring and the ethyl side chain. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings (typically over two to three bonds). Together, these experiments allow for the definitive assignment of all proton and carbon signals, confirming the connectivity between the pyridine ring, the ethanol (B145695) linker, and the methanesulfonate (B1217627) ester group. For instance, an HMBC correlation between the protons of the methyl group and the sulfur-adjacent carbon of the methanesulfonate group would confirm the ester linkage. Patent literature demonstrates the use of ¹H-NMR to confirm the synthesis of the precursor, 3-pyridineethanol. google.com

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are estimated values for illustrative purposes.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key NMR Correlations (COSY, HMBC) |

| Pyridine C2-H | ~8.5 | ~150 | COSY with C6-H; HMBC to C4, C6 |

| Pyridine C4-H | ~7.7 | ~136 | COSY with C5-H; HMBC to C2, C6 |

| Pyridine C5-H | ~7.3 | ~123 | COSY with C4-H, C6-H |

| Pyridine C6-H | ~8.6 | ~148 | COSY with C2-H, C5-H; HMBC to C2, C4 |

| -CH₂- (adjacent to Pyridine) | ~3.1 | ~35 | COSY with -CH₂-O; HMBC to C2, C4 of Pyridine |

| -CH₂-O- | ~4.5 | ~68 | COSY with -CH₂- (adj. to Py); HMBC to S=O carbon |

| -S-CH₃ | ~3.0 | ~37 | HMBC to S=O carbon |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides complementary information crucial for identifying the functional groups present in this compound. cardiff.ac.ukarxiv.org IR spectroscopy measures the absorption of infrared radiation by molecules as they vibrate, which is active for vibrations that cause a change in the molecular dipole moment. arxiv.org Raman spectroscopy involves the inelastic scattering of monochromatic light and is sensitive to vibrations that cause a change in the molecule's polarizability. arxiv.org

For this compound, IR and Raman spectra would reveal characteristic bands for the pyridine ring, the C-O bond of the ester, and the sulfonate group. The pyridine ring exhibits a series of characteristic stretching and bending vibrations. aps.orgresearchgate.net The methanesulfonate group is particularly well-defined, with strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds typically appearing in the IR spectrum. The S-O and C-O stretching vibrations of the ester linkage would also be identifiable. Comparing the spectra of the final compound to its precursors, such as 3-pyridineethanol, allows for monitoring the successful formation of the methanesulfonate ester.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique (IR/Raman) |

| Pyridine Ring | C=C, C=N Stretching | 1600 - 1400 | Both |

| Pyridine Ring | C-H Stretching | 3100 - 3000 | Both |

| Pyridine Ring | Ring Breathing/Deformation | 1050 - 990 | Raman (strong) |

| Alkyl Chain | C-H Stretching | 2980 - 2850 | Both |

| Methanesulfonate | S=O Asymmetric Stretch | 1370 - 1335 | IR (very strong) |

| Methanesulfonate | S=O Symmetric Stretch | 1180 - 1160 | IR (very strong) |

| Ester Linkage | S-O-C Stretch | 1000 - 960 | Both |

| Ester Linkage | C-O Stretch | 1100 - 1000 | Both |

Mass Spectrometry for Molecular Weight Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of this compound (C₈H₁₁NO₃S, MW: 201.24 g/mol ) and for obtaining structural information through fragmentation analysis. guidechem.comscbt.com

Using a soft ionization technique like Electrospray Ionization (ESI), the molecule can be ionized with minimal fragmentation, typically forming a protonated molecular ion [M+H]⁺. For this compound, the expected peak would be at an m/z of approximately 202.05, confirming its molecular mass. High-resolution mass spectrometry (HRMS) can determine this mass with very high accuracy, allowing for the confirmation of the elemental formula.

Tandem mass spectrometry (MS/MS) provides deeper structural insights. The [M+H]⁺ ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed to piece together the molecular structure. For this compound, characteristic fragmentation pathways would likely include:

Loss of methanesulfonic acid: Cleavage of the ester bond could lead to the loss of CH₃SO₃H (96 Da), resulting in a fragment corresponding to the vinylpyridine cation.

Cleavage of the ethyl side chain: Fragmentation could occur along the ethyl linker, leading to ions corresponding to the pyridylmethyl cation.

Formation of the methanesulfonyl cation: A fragment corresponding to CH₃SO₂⁺ (m/z 79) might also be observed.

These fragmentation patterns provide definitive evidence for the connectivity of the different parts of the molecule. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are also applicable for analyzing related methanesulfonate compounds. nih.gov

Chromatographic Separations for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental for separating the components of a mixture, making them indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like this compound. A common approach would be reversed-phase HPLC, using a nonpolar stationary phase (like a C18 column) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol, often with a buffer). nih.govnih.gov A UV detector is well-suited for this compound due to the UV absorbance of the pyridine ring. By analyzing a sample, the main peak corresponding to the product can be integrated, and its area can be compared to the areas of any impurity peaks to calculate the purity. This method is also invaluable for monitoring a chemical reaction over time to determine when it has reached completion.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While the methanesulfonate ester may have limited thermal stability, GC can be an effective method for analyzing potential volatile impurities or starting materials. Methods for analyzing methanesulfonate esters by GC, often with a flame ionization detector (FID) or a mass spectrometer (MS), have been developed. nih.govresearchgate.net A capillary column with a polyethylene (B3416737) glycol stationary phase is often used for this class of compounds. researchgate.net

Table 3: Typical Chromatographic Conditions for Analysis

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection | Application |

| HPLC | C18 (Reversed-Phase) | Acetonitrile / Water Gradient | UV (e.g., at 260 nm) | Purity assessment, reaction monitoring |

| GC | Polyethylene Glycol (e.g., DB-WAX) | Helium or Hydrogen | FID or MS | Analysis of volatile impurities, starting materials |

Chiral Chromatography for Enantiomeric Purity Determination

The specific molecule, this compound, is achiral and therefore does not exist as enantiomers. However, if a chiral center were introduced into the molecule, for example, by a substitution on the ethyl bridge, then chiral chromatography would become an essential technique for separating and quantifying the resulting enantiomers.

In such a hypothetical case, chiral HPLC would be the method of choice. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® columns), are widely used and have proven effective for separating a broad range of chiral compounds, including those with pharmaceutical relevance. researchgate.netmdpi.com The mobile phase is typically a mixture of a nonpolar solvent like n-hexane and an alcohol such as 2-propanol or ethanol. researchgate.net The development of such a method would be crucial for controlling the stereochemical outcome of a synthesis and for ensuring the enantiomeric purity of a final chiral product. nih.gov

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

The analysis of this compound in complex mixtures, such as pharmaceutical formulations, environmental samples, or biological matrices, necessitates the use of advanced analytical methodologies. Hyphenated techniques, which couple a separation technique with a sensitive detection method, are indispensable for achieving the required selectivity and sensitivity for accurate quantification and identification. Among these, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and widely employed methods.

The combination of a chromatographic separation step with mass spectrometric detection allows for the resolution of the analyte of interest from matrix components, followed by its unambiguous identification and quantification based on its mass-to-charge ratio and fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly suitable technique for the analysis of polar and non-volatile compounds like this compound. The inherent polarity of the pyridine ring and the methanesulfonate group makes it amenable to reversed-phase liquid chromatography.

Chromatographic Separation:

A typical LC-MS method for this compound would employ a C18 reversed-phase column. The separation is based on the partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. A gradient elution is often preferred to achieve optimal separation from impurities and matrix components. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, with the addition of a small amount of a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency.

Mass Spectrometric Detection:

Electrospray ionization (ESI) is the most common ionization technique for the analysis of polar compounds like this compound. In positive ion mode, the basic nitrogen atom of the pyridine ring is readily protonated, leading to the formation of a prominent protonated molecule [M+H]⁺.

Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and to enhance selectivity. In this mode, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), which results in the formation of characteristic product ions. The fragmentation pattern can provide valuable information about the molecule's structure. For instance, a common fragmentation pathway for this compound could involve the loss of the methanesulfonyl group.

Below is a hypothetical table summarizing typical LC-MS parameters for the analysis of this compound.

| Parameter | Value |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ions (m/z) | Dependent on collision energy, potential fragments from loss of methanesulfonyl group |

| Scan Type | Multiple Reaction Monitoring (MRM) for quantification, Full Scan for qualitative analysis |

This table presents a hypothetical set of parameters and would require optimization for a specific application.

Gas Chromatography-Mass Spectrometry (GC-MS)

The application of GC-MS for the analysis of this compound is more challenging due to the compound's polarity and relatively low volatility. Direct injection of the underivatized compound may lead to poor chromatographic performance, including peak tailing and potential thermal degradation in the injector or column.

Derivatization:

To overcome these challenges, a derivatization step is often employed to convert the polar analyte into a more volatile and thermally stable derivative. The hydroxyl group in this compound is a suitable target for derivatization. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common approach to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This derivatization significantly increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.

Chromatographic Separation and Mass Spectrometric Detection:

The derivatized analyte can be separated on a nonpolar or medium-polarity capillary GC column, such as one coated with a 5% phenyl-methylpolysiloxane stationary phase. The separated components are then introduced into the mass spectrometer, where they are typically ionized by electron ionization (EI).

In EI, the molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and a series of characteristic fragment ions. The resulting mass spectrum serves as a "fingerprint" for the compound, allowing for its identification by comparison with a spectral library or by interpretation of the fragmentation pattern.

A hypothetical table of GC-MS parameters for the analysis of the TMS-derivative of this compound is provided below.

| Parameter | Value |

| GC System | Gas Chromatograph with a capillary column |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature 100 °C, ramp to 280 °C at 15 °C/min |

| Injection Mode | Splitless |

| MS System | Single Quadrupole or Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Range (m/z) | 50-500 |

| Scan Type | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantification |

This table presents a hypothetical set of parameters and would require optimization for a specific application.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 3-Pyridineethanol, 3-methanesulfonate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves the methanesulfonation of 3-Pyridineethanol. A common approach includes reacting 3-Pyridineethanol with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key variables affecting yield include:

- Temperature : Lower temperatures (0–5°C) minimize side reactions like ring oxidation .

- Molar ratios : A 1:1.2 molar ratio of 3-Pyridineethanol to MsCl optimizes conversion.

- Solvent choice : Dichloromethane or THF is preferred due to their inertness and solubility properties .

Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity.

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- The methanesulfonate group (-OSO₂CH₃) appears as a singlet at ~3.0 ppm (¹H) and ~40 ppm (¹³C).

- The pyridine ring protons exhibit splitting patterns between δ 7.5–8.5 ppm (¹H), with coupling constants confirming substitution patterns .

- IR : Strong S=O stretching vibrations at ~1350 cm⁻¹ and ~1150 cm⁻¹ confirm sulfonate formation .

- Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ matching the molecular weight (e.g., 230.28 g/mol for related methanesulfonate derivatives) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the regioselectivity of methanesulfonation on 3-Pyridineethanol?

Methodological Answer: Regioselectivity arises from steric and electronic factors:

- Electronic effects : The hydroxyl group in 3-Pyridineethanol activates the adjacent carbon for sulfonate formation via inductive effects.

- Steric hindrance : Methanesulfonyl chloride preferentially attacks the less hindered primary hydroxyl group over secondary/tertiary sites.

Kinetic studies using deuterated analogs or computational modeling (DFT) can further elucidate transition states and activation energies .

Q. Q4. How can researchers address inconsistencies in reported biological activity data for 3-Pyridineethanol derivatives?

Methodological Answer: Contradictions in bioactivity data may stem from:

- Purity variations : Impurities (e.g., unreacted starting materials) can skew results. Validate purity via HPLC (e.g., C18 column, mobile phase: 70:30 acetonitrile/water with 0.1% TFA) .

- Assay conditions : Differences in cell lines, solvent (DMSO vs. aqueous buffers), or incubation times affect outcomes. Standardize protocols using controls like known inhibitors .

- Structural analogs : Minor substituent changes (e.g., N-oxide vs. sulfonate) drastically alter activity. Compare data within structurally homogeneous subgroups .

Q. Q5. What advanced analytical strategies resolve co-elution issues in HPLC analysis of this compound and its byproducts?

Methodological Answer: Co-elution challenges arise from similar polarities of sulfonate derivatives. Strategies include:

- Gradient elution : Optimize acetonitrile/water gradients (e.g., 10% to 90% over 20 minutes) to separate sulfonates, alcohols, and pyridine oxides .

- Ion-pair chromatography : Add 5 mM sodium hexanesulfonate to the mobile phase to improve resolution of ionic species.

- LC-MS/MS : Use tandem mass spectrometry to distinguish isobaric impurities via unique fragmentation patterns .

Q. Q6. How do solvent polarity and pH influence the stability of this compound in long-term storage?

Methodological Answer:

- Solvent polarity : Aprotic solvents (e.g., acetonitrile) reduce hydrolysis compared to protic solvents (e.g., methanol).

- pH : Stability is highest in neutral to slightly acidic conditions (pH 5–7). Alkaline conditions accelerate sulfonate ester hydrolysis.

- Temperature : Store at –20°C under inert gas (N₂/Ar) to prevent degradation. Monitor stability via periodic HPLC-UV analysis at 254 nm .

Data Contradiction Analysis

Q. Q7. How should researchers interpret conflicting reports on the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Discrepancies may arise from:

- Nucleophile strength : Strong nucleophiles (e.g., amines) yield higher substitution rates than weak ones (e.g., alcohols).

- Leaving group stability : The mesylate group (-OSO₂CH₃) is a better leaving group than acetate, but competing elimination can occur under harsh conditions (e.g., high heat).

- Catalyst use : Phase-transfer catalysts (e.g., TBAB) enhance reaction rates in biphasic systems.

Replicate studies under controlled conditions (e.g., 60°C, DMF solvent, 1.5 eq. nucleophile) to validate results .

Experimental Design Considerations

Q. Q8. What controls and replicates are essential in toxicity assays for this compound?

Methodological Answer:

- Negative controls : Use vehicle-only (e.g., DMSO) and untreated cell lines.

- Positive controls : Include known toxicants (e.g., sodium azide) to validate assay sensitivity.

- Replicates : Perform triplicate technical replicates and biological triplicates to account for variability.

- Endpoint measurements : Combine MTT assays with live/dead staining for cross-verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.